molecular formula C14H12F2O2S2 B3179017 1,2-Bis(3-fluoro-4-methoxyphenyl)disulfane CAS No. 89818-28-0

1,2-Bis(3-fluoro-4-methoxyphenyl)disulfane

Cat. No. B3179017
CAS RN: 89818-28-0
M. Wt: 314.4 g/mol
InChI Key: XIZVVANPWMMGME-UHFFFAOYSA-N
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Description

“1,2-Bis(3-fluoro-4-methoxyphenyl)disulfane” is a chemical compound with the CAS Number: 89818-28-0. It has a linear formula of C14H12F2O2S2 . The compound is stored in a sealed, dry environment at room temperature .


Synthesis Analysis

The synthesis of “1,2-Bis(3-fluoro-4-methoxyphenyl)disulfane” involves multiple steps. The reaction conditions and yields for these steps are not explicitly mentioned in the search results .


Molecular Structure Analysis

The IUPAC name of the compound is 1,2-bis(3-fluoro-4-methoxyphenyl)disulfane . The InChI code is 1S/C14H12F2O2S2/c1-17-13-5-3-9(7-11(13)15)19-20-10-4-6-14(18-2)12(16)8-10/h3-8H,1-2H3 . The molecular weight of the compound is 314.38 .


Chemical Reactions Analysis

The specific chemical reactions involving “1,2-Bis(3-fluoro-4-methoxyphenyl)disulfane” are not explicitly mentioned in the search results .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The compound is sealed in dry storage at room temperature .

Scientific Research Applications

Antimicrobial Agents

1,2-Bis(3-fluoro-4-methoxyphenyl)disulfane has shown potential as an antimicrobial agent. Its unique disulfane structure can disrupt microbial cell walls and inhibit the growth of bacteria and fungi. This makes it a promising candidate for developing new antibiotics and antifungal medications .

Antioxidant Properties

Research indicates that compounds containing disulfane groups, like 1,2-Bis(3-fluoro-4-methoxyphenyl)disulfane, exhibit significant antioxidant properties. These compounds can neutralize free radicals, reducing oxidative stress and potentially preventing diseases related to oxidative damage, such as cancer and neurodegenerative disorders .

Chemical Synthesis Intermediates

This compound is valuable in organic synthesis as an intermediate. Its unique structure allows it to participate in various chemical reactions, facilitating the synthesis of more complex molecules. This application is particularly relevant in the pharmaceutical industry for drug development .

Material Science

In material science, 1,2-Bis(3-fluoro-4-methoxyphenyl)disulfane is used to create polymers with enhanced properties. The incorporation of this compound can improve the thermal stability, mechanical strength, and chemical resistance of polymers, making them suitable for advanced engineering applications .

Catalysis

The disulfane group in this compound can act as a catalyst in various chemical reactions. It can facilitate oxidation-reduction reactions, making it useful in industrial processes that require efficient and selective catalysts .

Biological Probes

1,2-Bis(3-fluoro-4-methoxyphenyl)disulfane can be used as a biological probe to study cellular processes. Its ability to interact with biological molecules allows researchers to track and analyze biochemical pathways, aiding in the understanding of complex biological systems .

Pharmaceutical Development

This compound is being explored for its potential in pharmaceutical development. Its unique chemical properties make it a candidate for designing new drugs with improved efficacy and reduced side effects. Research is ongoing to identify specific therapeutic targets and applications .

Environmental Applications

In environmental science, 1,2-Bis(3-fluoro-4-methoxyphenyl)disulfane is investigated for its potential to degrade environmental pollutants. Its reactive nature allows it to break down harmful chemicals, contributing to environmental cleanup efforts .

Sigma-Aldrich

Mechanism of Action

The mechanism of action of “1,2-Bis(3-fluoro-4-methoxyphenyl)disulfane” is not explicitly mentioned in the search results .

Safety and Hazards

The compound has been classified with the signal word “Warning” and has the following hazard statements: H302-H315-H319-H335 . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

Future Directions

The future directions for the use and study of “1,2-Bis(3-fluoro-4-methoxyphenyl)disulfane” are not explicitly mentioned in the search results .

properties

IUPAC Name

2-fluoro-4-[(3-fluoro-4-methoxyphenyl)disulfanyl]-1-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2O2S2/c1-17-13-5-3-9(7-11(13)15)19-20-10-4-6-14(18-2)12(16)8-10/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIZVVANPWMMGME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)SSC2=CC(=C(C=C2)OC)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60531047
Record name 1,1'-Disulfanediylbis(3-fluoro-4-methoxybenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60531047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(3-fluoro-4-methoxyphenyl)disulfane

CAS RN

89818-28-0
Record name 1,1'-Disulfanediylbis(3-fluoro-4-methoxybenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60531047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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